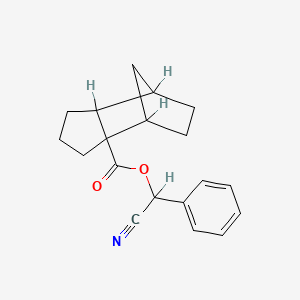
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an octahydro-3ah-4,7-methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyano(phenyl)methyl halide with an octahydro-3ah-4,7-methanoindene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The octahydro-3ah-4,7-methanoindene core provides structural stability and rigidity, which can be crucial for binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methanoindene: Shares the core structure but lacks the cyano and phenyl groups.
Cyano(phenyl)methyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Cyano(phenyl)methyl octahydro-3ah-4,7-methanoindene-3a-carboxylate is unique due to its combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93107-51-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c20-12-17(13-5-2-1-3-6-13)22-18(21)19-10-4-7-16(19)14-8-9-15(19)11-14/h1-3,5-6,14-17H,4,7-11H2 |
InChI Key |
SBOQBZKALAJGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OC(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















